molecular formula C25H29N5O4S B11616656 3-(3-tert-butyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxy-N-(2-methylphenyl)benzenesulfonamide

3-(3-tert-butyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxy-N-(2-methylphenyl)benzenesulfonamide

Cat. No.: B11616656
M. Wt: 495.6 g/mol
InChI Key: YOUPTKDITSXMGO-UHFFFAOYSA-N
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Description

3-{3-TERT-BUTYL-1-METHYL-7-OXO-1H,4H,7H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL}-4-ETHOXY-N-(2-METHYLPHENYL)BENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-TERT-BUTYL-1-METHYL-7-OXO-1H,4H,7H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL}-4-ETHOXY-N-(2-METHYLPHENYL)BENZENE-1-SULFONAMIDE involves multiple steps. One common route starts with the preparation of the pyrazolo[4,3-d]pyrimidine core, followed by the introduction of the tert-butyl and methyl groups. The final steps involve the sulfonation of the benzene ring and the attachment of the ethoxy and methylphenyl groups.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and ethoxy groups.

    Reduction: Reduction reactions can occur at the oxo group, converting it to a hydroxyl group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

    Oxidation: Oxidation of the ethoxy group can yield an aldehyde or carboxylic acid.

    Reduction: Reduction of the oxo group results in the formation of a hydroxyl group.

    Substitution: Substitution reactions can lead to the formation of various derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a valuable tool for understanding enzyme function and regulation.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of materials with enhanced stability and functionality.

Mechanism of Action

The mechanism of action of 3-{3-TERT-BUTYL-1-METHYL-7-OXO-1H,4H,7H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL}-4-ETHOXY-N-(2-METHYLPHENYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-{3-TERT-BUTYL-1-METHYL-7-OXO-1H,6H,7H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL}-4-ETHOXY-N,N-DIETHYLBENZENE-1-SULFONAMIDE
  • 4-[2-(3-ETHYL-4-METHYL-2-OXO-3-PYRROLINE-1-CARBOXAMIDO)ETHYL]BENZENE-1-SULFONAMIDE

Uniqueness

The uniqueness of 3-{3-TERT-BUTYL-1-METHYL-7-OXO-1H,4H,7H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL}-4-ETHOXY-N-(2-METHYLPHENYL)BENZENE-1-SULFONAMIDE lies in its specific combination of functional groups and its ability to interact with a wide range of biological targets

Properties

Molecular Formula

C25H29N5O4S

Molecular Weight

495.6 g/mol

IUPAC Name

3-(3-tert-butyl-1-methyl-7-oxo-6H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxy-N-(2-methylphenyl)benzenesulfonamide

InChI

InChI=1S/C25H29N5O4S/c1-7-34-19-13-12-16(35(32,33)29-18-11-9-8-10-15(18)2)14-17(19)23-26-20-21(24(31)27-23)30(6)28-22(20)25(3,4)5/h8-14,29H,7H2,1-6H3,(H,26,27,31)

InChI Key

YOUPTKDITSXMGO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C)C3=NC4=C(C(=O)N3)N(N=C4C(C)(C)C)C

Origin of Product

United States

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